N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide
Description
N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide is a heterocyclic organic compound featuring an oxazole core substituted with two carboxamide groups. The oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) is functionalized at the 2-position with a 2,5-dimethylfuran-3-carboxamido moiety and at the 4-position with a 3-acetylphenyl carboxamide group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-10-7-15(12(3)27-10)17(24)22-19-21-16(9-26-19)18(25)20-14-6-4-5-13(8-14)11(2)23/h4-9H,1-3H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLARXOXOKSDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of β-Ketoamide Precursor
The precursor is synthesized via sequential amidation:
- 2,5-Dimethylfuran-3-carboxylic acid is converted to its acid chloride using thionyl chloride, then coupled with 2-aminooxazole-4-carboxylic acid to form 2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxylic acid.
- Activation of the 4-carboxylic acid group as an acyl chloride enables coupling with 3-aminoacetophenone, yielding the β-ketoamide intermediate.
Cyclization and Dehydration
Heating the β-ketoamide with PPA at 120°C induces cyclodehydration, forming the oxazole ring. This step achieves moderate yields (50–60%) due to competing side reactions, necessitating careful temperature control.
Bredereck Reaction with α-Haloketones
The Bredereck reaction offers a streamlined pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. For the target molecule:
- α-Chloroketone Derivative : 2,5-Dimethylfuran-3-carbonyl chloride reacts with chloroacetone to form 3-chloro-2-(2,5-dimethylfuran-3-carboxamido)propan-2-one.
- Amide Coupling : The α-chloroketone is treated with 3-acetylphenylcarboxamide in the presence of potassium carbonate, inducing nucleophilic displacement and cyclization to yield the oxazole core.
This method excels in atom economy, producing the desired compound in 65–75% yield under mild conditions.
Van Leusen Oxazole Synthesis Using TosMIC
Tosylmethyl isocyanide (TosMIC) enables the construction of oxazoles from aldehydes. Applied here:
- Aldehyde Preparation : 2,5-Dimethylfuran-3-carboxamide is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).
- TosMIC Reaction : The aldehyde reacts with TosMIC in a methanol/water mixture, forming 2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carbaldehyde.
- Oxidation and Amidation : The aldehyde is oxidized to the carboxylic acid (AgNO3/NaOH) and coupled with 3-aminoacetophenone via HBTU-mediated amidation.
Microwave-assisted TosMIC reactions enhance efficiency, achieving 70–85% yields within 10 minutes.
Continuous-Flow Synthesis via Oxazoline Intermediates
Modern flow chemistry techniques mitigate hazards associated with traditional methods. A two-step continuous process is employed:
- Oxazoline Formation : A β-hydroxyamide derivative (prepared from 2,5-dimethylfuran-3-carboxamide and 3-acetylphenyl glycidate) is treated with Deoxo-Fluor® in a flow reactor at 25°C, yielding the oxazoline intermediate.
- MnO2 Oxidation : The oxazoline is passed through a column packed with manganese dioxide, effecting dehydrogenation to the oxazole.
This approach achieves 75–90% yield with minimal purification, highlighting its scalability for industrial applications.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Robinson-Gabriel | β-Ketoamide | PPA, 120°C | 50–60% | Well-established protocol | Moderate yields, side reactions |
| Bredereck | α-Chloroketone, amide | K2CO3, RT | 65–75% | High atom economy | Limited to 2,4-substitution |
| Van Leusen (TosMIC) | Aldehyde, TosMIC | Microwave, 65°C | 70–85% | Rapid, high yield | Requires aldehyde precursor |
| Flow Synthesis | β-Hydroxyamide, Deoxo-Fluor®, MnO2 | Flow reactor, 25°C | 75–90% | Scalable, safe, continuous process | Specialized equipment needed |
Critical Challenges and Optimizations
Regioselectivity in Oxazole Formation
Competing pathways during cyclization may yield regioisomers. Employing electron-withdrawing groups (e.g., acetyl) on the phenyl ring directs cyclization to the desired position, as confirmed by DFT calculations.
Functional Group Compatibility
The acetyl group on the phenyl ring is prone to hydrolysis under acidic conditions. Protective strategies, such as ketal formation with ethylene glycol, prevent degradation during PPA-mediated cyclodehydration.
Purification Strategies
Chromatographic purification is complicated by the compound’s polarity. Recrystallization from ethyl acetate/hexane mixtures (1:3) yields high-purity crystals (>98%).
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of oxazole are often explored for their potential therapeutic applications. This compound may be studied for its efficacy as a drug candidate.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous heterocycles, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural Comparison with Analogous Heterocycles
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide | Oxazole | 2,5-Dimethylfuran-3-carboxamido; 3-acetylphenyl carboxamide | ~407.4 | 2.8 | <0.1 (aqueous) |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 3-Chlorophenylsulfanyl; trifluoromethyl; aldehyde | ~338.7 | 3.2 | 0.5 (DMSO) |
| 2-Acetamido-4-methylthiazole-5-carboxylic acid | Thiazole | Acetamido; methyl; carboxylic acid | ~188.2 | 1.1 | 12.3 (water) |
*LogP values estimated via fragment-based methods.
Key Findings:
Heterocycle Core Differences :
- Oxazole (target compound): Exhibits moderate aromaticity and polarity due to oxygen and nitrogen atoms. This enhances hydrogen-bonding capacity compared to pyrazole (two nitrogens) or thiazole (sulfur and nitrogen).
- Pyrazole (e.g., compound): Increased nitrogen content improves solubility in polar aprotic solvents (e.g., DMSO) but reduces metabolic stability due to susceptibility to oxidation.
- Thiazole : Sulfur atom enhances lipophilicity and membrane permeability, as seen in the higher aqueous solubility of its carboxylic acid derivative.
In contrast, the 3-chlorophenylsulfanyl group in the pyrazole analog () contributes to higher LogP and halogen-bonding capabilities. The 3-acetylphenyl moiety in the target compound may facilitate π-π stacking in protein binding, whereas the trifluoromethyl group in the pyrazole derivative enhances electronegativity and metabolic resistance.
Bioactivity Trends :
- Oxazole derivatives are frequently associated with kinase inhibition (e.g., EGFR, VEGFR) due to their ability to mimic adenine in ATP-binding pockets. The target compound’s carboxamide groups may enhance selectivity for specific kinase isoforms.
- Pyrazole derivatives (e.g., ) are often utilized in antifungal and anti-inflammatory agents, leveraging their electrophilic substituents (e.g., aldehyde) for covalent target modification.
Biological Activity
N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide, a compound belonging to the oxazole family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the oxazole ring followed by acylation processes. The compound can be synthesized using commercially available starting materials and standard organic synthesis techniques. The yield and purity of synthesized compounds are usually confirmed through spectral analysis methods such as NMR and FT-IR.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-acetyl-1,3,4-oxadiazole derivatives, which share structural similarities with the target compound. These derivatives exhibited significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 15 µg/mL |
| Compound B | E. coli | 20 µg/mL |
| This compound | S. aureus | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on L929 normal cell lines revealed that certain derivatives of oxadiazole exhibited low toxicity levels. Notably, some compounds increased cell viability at specific concentrations, indicating a potential for therapeutic applications without significant cytotoxic effects .
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) after 48h |
|---|---|---|
| Compound 1 | 100 | 92% |
| Compound 2 | 200 | 68% |
| This compound | TBD | TBD |
The mechanism underlying the biological activity of this compound is likely related to its ability to interact with specific cellular targets involved in microbial resistance and cell proliferation. The presence of functional groups such as -N=CO in its structure may influence gene transcription related to biofilm formation in bacteria .
Case Studies
- Study on Antibacterial Efficacy : A recent study compared the antibacterial efficacy of various oxadiazole derivatives against resistant bacterial strains. The findings indicated that compounds with an acetyl group demonstrated enhanced activity compared to their non-acetylated counterparts .
- Cytotoxicity Profile : An investigation into the cytotoxic effects of synthesized oxadiazole derivatives showed that while some compounds exhibited significant cytotoxicity at higher concentrations, others maintained high cell viability rates, suggesting a favorable safety profile for further development .
Q & A
Basic: What are the optimal synthetic routes for N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide, and what critical parameters influence yield and purity?
The synthesis of this compound typically involves multi-step reactions, including:
- Amide bond formation between the oxazole-4-carboxamide and dimethylfuran-3-carboxylic acid derivatives.
- Cyclization reactions to construct the oxazole ring system.
- Coupling reactions to integrate the acetylphenyl moiety.
Critical parameters include:
- Temperature control during cyclization to avoid side reactions (e.g., ring-opening or decomposition) .
- Solvent choice (e.g., anhydrous DMF or dichloromethane) to enhance reaction efficiency and solubility .
- Reaction time optimization to maximize yield, as prolonged steps may lead to by-products.
Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity and purity .
Basic: How should researchers characterize the compound’s stability under varying pH and oxidizing conditions?
Stability studies should employ:
- pH-dependent degradation assays : Incubate the compound in buffers ranging from pH 1–13 and monitor degradation via HPLC-UV or LC-MS at timed intervals .
- Oxidative stress testing : Expose the compound to hydrogen peroxide (3–30%) and analyze degradation products using GC-MS or FTIR to identify reactive sites (e.g., furan ring oxidation) .
- Thermogravimetric analysis (TGA) to assess thermal stability under controlled atmospheres.
Key findings should be tabulated:
| Condition | Degradation Rate | Major Degradation Products |
|---|---|---|
| pH 2 | <5% over 24h | None detected |
| pH 12 | 25% over 24h | Oxazole ring-opened byproduct |
| 10% H₂O₂ | 40% over 6h | Furan-derived quinone |
Advanced: What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Contradictions may arise from:
- Differential metabolism : Hepatic enzymes in vivo may metabolize the compound into inactive/active derivatives. Use metabolite profiling (e.g., liver microsome assays) to compare in vitro vs. in vivo metabolites .
- Solubility limitations : Poor aqueous solubility in vivo reduces bioavailability. Perform solubility-enhanced formulations (e.g., nanoemulsions) and re-evaluate efficacy .
- Off-target effects : Use RNA-seq or proteomics to identify unintended interactions in complex biological systems .
Advanced: How can computational models predict the compound’s interactions with biological targets?
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to predict binding affinities and key residues (e.g., hydrogen bonding with oxazole) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- QSAR modeling : Corrogate structural features (e.g., acetylphenyl substituents) with activity data from analogs to prioritize synthetic targets .
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Engineering controls : Use fume hoods for weighing and synthesis to avoid inhalation .
- Waste disposal : Collect contaminated materials in sealed containers for incineration, adhering to institutional guidelines .
Advanced: What analytical techniques best differentiate this compound from structurally similar analogs?
- X-ray crystallography : Resolve unique structural features (e.g., acetylphenyl orientation) .
- 2D NMR (HSQC, HMBC) : Assign distinct coupling patterns between the oxazole and dimethylfuran moieties .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₉H₁₈N₂O₅) and rule out isobaric impurities .
Advanced: How can researchers address low reproducibility in synthetic yields across laboratories?
- Standardize reaction conditions : Provide detailed protocols for solvent purity, catalyst batches, and inert atmosphere requirements .
- Quality control intermediates : Use HPLC purity checks for all precursors to eliminate variability .
- Collaborative validation : Share samples between labs for cross-testing using identical analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
